molecular formula C9H11N B13011810 4-Methyl-2-vinylaniline CAS No. 107734-14-5

4-Methyl-2-vinylaniline

Cat. No.: B13011810
CAS No.: 107734-14-5
M. Wt: 133.19 g/mol
InChI Key: ZHLIUWVGZPATMF-UHFFFAOYSA-N
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Description

H11N. It is a vinyl-substituted aromatic amine. This compound finds widespread use as a crosslinking agent in the production of resins, adhesives, and coatings. By enhancing mechanical properties and chemical resistance, it contributes to the performance of these materials. Additionally, 4-vinylaniline can be selectively polymerized or modified for specific applications, such as biosensors .

Preparation Methods

Synthetic Routes::

    Radical Polymerization: 4-vinylaniline can be polymerized using radical initiators to form poly(4-vinylaniline) (P4VA).

    Cationic Polymerization: Another method involves cationic polymerization.

    Oxidative Polymerization: Oxidative polymerization leads to the formation of P4VA.

Industrial Production:: The industrial production of 4-vinylaniline typically involves synthetic routes based on the above principles. Specific reaction conditions and catalysts may vary depending on the desired product quality and scale.

Chemical Reactions Analysis

Reactions::

    Oxidation: 4-vinylaniline can undergo oxidation reactions.

    Reduction: Reduction processes are also relevant.

    Substitution: Substitution reactions occur, leading to various derivatives.

Common Reagents and Conditions::

    Oxidation: Common oxidants include peroxides, metal oxides, or molecular oxygen.

    Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride) are used.

    Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) participate in substitution reactions.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield quinone derivatives, while reduction leads to substituted anilines.

Scientific Research Applications

4-vinylaniline plays a crucial role in several scientific fields:

    Chemistry: Used as a monomer for conductive polymers (e.g., polyvinylaniline/polyaniline) in biosensors.

    Biology: Functionalized for in vivo fluorometric biosensors.

    Industry: Enhancing material properties in coatings and adhesives.

Mechanism of Action

The exact mechanism by which 4-vinylaniline exerts its effects depends on the specific application. It may involve interactions with molecular targets or pathways related to conductivity, sensing, or biocompatibility.

Comparison with Similar Compounds

4-vinylaniline stands out due to its vinyl substitution and unique reactivity. Similar compounds include other substituted anilines and styrenes.

Properties

CAS No.

107734-14-5

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

2-ethenyl-4-methylaniline

InChI

InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3

InChI Key

ZHLIUWVGZPATMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C=C

Origin of Product

United States

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